Cefamandole lithium

CAS No.:

Cat. No.: VC18540485

Molecular Formula: C18H17LiN6O5S2

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17LiN6O5S2 |

|---|---|

| Molecular Weight | 468.5 g/mol |

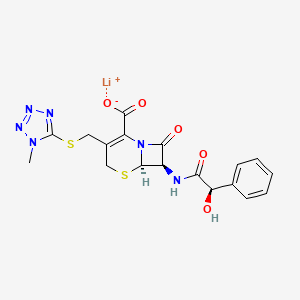

| IUPAC Name | lithium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

| Standard InChI | InChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1 |

| Standard InChI Key | VLJXYASGGIMGRO-CFOLLTDRSA-M |

| Isomeric SMILES | [Li+].CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-] |

| Canonical SMILES | [Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-] |

Introduction

Chemical and Structural Properties of Cefamandole Lithium

Molecular Characteristics

Cefamandole lithium is characterized by a bicyclic β-lactam structure fused to a dihydrothiazine ring, a hallmark of cephalosporins. The lithium ion replaces the nafate counterion found in the prodrug form (cefamandole nafate), enhancing stability and solubility for parenteral administration . Key structural features include:

-

Core structure: 7β-(D-α-Hydroxyphenylacetamido)-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid .

-

Lithium coordination: The lithium ion interacts with the carboxylate group at position 4, forming a stable salt .

Table 1: Physicochemical Properties of Cefamandole Lithium

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 468.44 g/mol | |

| Solubility | 0.581 mg/mL (water) | |

| pKa (acidic) | 3.13 |

Synthesis and Stability

The synthesis of cefamandole lithium involves hydrolysis of cefamandole nafate in the presence of lithium carbonate. Studies comparing cefamandole nafate and lithium salt demonstrate that hydrolysis with 1.25 molar equivalents of sodium carbonate for 30–60 minutes achieves optimal conversion to the active form . The lithium salt exhibits greater stability in aqueous solutions compared to nafate, reducing degradation during storage .

Pharmacological Profile

Mechanism of Action

Cefamandole lithium inhibits bacterial cell wall synthesis by covalently binding to PBPs, particularly PBP-3 in gram-negative bacteria. This interaction disrupts peptidoglycan cross-linking, leading to osmotic instability and cell lysis . Its expanded spectrum stems from enhanced penetration through the outer membrane of gram-negative pathogens and resistance to β-lactamases produced by Haemophilus influenzae and Neisseria gonorrhoeae .

Antimicrobial Spectrum

Cefamandole lithium exhibits bactericidal activity against:

-

Gram-positive: Staphylococcus aureus (methicillin-sensitive), Streptococcus pneumoniae, and Streptococcus pyogenes .

-

Gram-negative: Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Salmonella spp. .

-

Notable coverage: Enterobacter cloacae and indole-positive Proteus spp., which are often resistant to first-generation cephalosporins .

Table 2: Minimum Inhibitory Concentrations (MICs) of Cefamandole Lithium

| Organism | MIC Range (μg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 0.5–4.0 | |

| Escherichia coli | 1.0–8.0 | |

| Enterobacter cloacae | 2.0–16.0 |

Pharmacokinetics and Metabolism

Absorption and Distribution

Following intramuscular administration, cefamandole lithium achieves peak serum concentrations of 20–35 μg/mL within 1 hour, comparable to levels observed in patients with normal renal function . The volume of distribution () is 0.25 L/kg, indicating moderate tissue penetration . Protein binding is approximately 65%, primarily to albumin .

Elimination and Half-Life

Renal excretion accounts for 75–85% of elimination, with a serum half-life () of 1.5–2.0 hours in patients with normal renal function . In severe renal impairment (creatinine clearance <5 mL/min), extends to 12–18 hours due to reduced clearance . Hemodialysis removes <10% of the drug, while peritoneal dialysis achieves dialysate concentrations of 4–8 μg/mL, sufficient for treating peritonitis .

Table 3: Pharmacokinetic Parameters in Renal Impairment

| Parameter | Normal Function | Severe Renal Impairment |

|---|---|---|

| Half-life () | 1.5–2.0 h | 12–18 h |

| Clearance | 120 mL/min | 10–15 mL/min |

Clinical Applications and Dosing

Indications

Cefamandole lithium is indicated for:

-

Intra-abdominal infections caused by Enterobacter spp. or Bacteroides fragilis.

-

Respiratory tract infections involving β-lactamase-producing H. influenzae .

Dosing Adjustments

In renal impairment, a loading dose of 1–2 g is followed by 50% of the dose every 12–24 hours . For patients undergoing hemodialysis, post-dialysis supplementation is unnecessary due to limited drug removal .

Adverse Effects and Precautions

Hypoprothrombinemia

Cefamandole lithium releases N-methylthiotetrazole (NMTT), which inhibits vitamin K epoxide reductase, leading to decreased prothrombin activity . This effect necessitates monitoring of prothrombin time and vitamin K supplementation in high-risk patients.

Nephrotoxicity

As an inhibitor of organic anion transporters (OAT-1/OAT-3), cefamandole lithium may accumulate in renal tubular cells, exacerbating kidney injury in patients with preexisting renal disease .

| Supplier | Packaging | Price (USD) |

|---|---|---|

| TRC | 25 mg | $180 |

| TRC | 100 mg | $605 |

| Beijing HuaMeiHuLi Biological | 100 mg | $550 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume